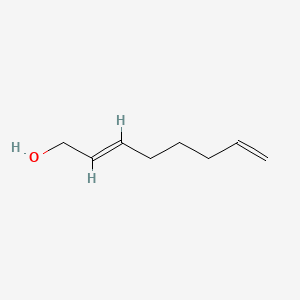

2,7-Octadien-1-ol

Vue d'ensemble

Description

2,7-Octadien-1-OL is an organic compound with the molecular formula C8H14O. It is a colorless to light yellow liquid with a pleasant odor. This compound is part of the alcohol family and contains two double bonds, making it a dienol. It is used in various applications due to its unique chemical properties.

Applications De Recherche Scientifique

2,7-Octadien-1-OL has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as geraniol , have been found to interact with a wide range of targets, including various enzymes and receptors involved in inflammation, oxidation, and cancer .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidation, and cancer .

Pharmacokinetics

It’s known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been shown to have a wide range of effects, including antimicrobial, anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects .

Analyse Biochimique

Biochemical Properties

2,7-Octadien-1-OL plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the oxidation of this compound, leading to the formation of different metabolites .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For example, it can induce the expression of antioxidant genes, thereby enhancing the cell’s ability to manage oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, initiating a cascade of intracellular events. Additionally, this compound can inhibit or activate enzymes involved in critical biochemical pathways. For instance, it has been found to inhibit certain proteases, which can lead to changes in protein degradation and turnover .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound in vitro has been associated with alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity. At high doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may bind to lipid transport proteins, facilitating its distribution to lipid-rich areas of the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,7-Octadien-1-OL can be synthesized through several methods. One common method involves the hydroformylation of butadiene followed by hydrogenation. The reaction typically uses a palladium catalyst and occurs under specific temperature and pressure conditions . Another method involves the reaction of butadiene with formaldehyde in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of butadiene as a starting material. The process includes steps such as hydroformylation and hydrogenation, with the use of catalysts like palladium to facilitate the reactions. The reaction conditions are carefully controlled to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,7-Octadien-1-OL undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming compounds like aldehydes or ketones.

Reduction: The double bonds in this compound can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products:

Oxidation: Aldehydes and ketones.

Reduction: Saturated alcohols.

Substitution: Halogenated compounds.

Comparaison Avec Des Composés Similaires

2,7-Octadien-1-OL can be compared with other similar compounds such as:

2,6-Octadien-1-ol, 3,7-dimethyl- (Geraniol): Both compounds have similar structures but differ in the position and number of double bonds.

Nerol: Another similar compound with a different arrangement of double bonds and functional groups.

Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which gives it distinct chemical properties and reactivity compared to its analogs.

Propriétés

Numéro CAS |

23578-51-0 |

|---|---|

Formule moléculaire |

C8H14O |

Poids moléculaire |

126.20 g/mol |

Nom IUPAC |

octa-2,7-dien-1-ol |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,6-7,9H,1,3-5,8H2 |

Clé InChI |

YHYGSIBXYYKYFB-UHFFFAOYSA-N |

SMILES |

C=CCCCC=CCO |

SMILES isomérique |

C=CCCC/C=C/CO |

SMILES canonique |

C=CCCCC=CCO |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2,7-Octadien-1-ol in biotransformation studies?

A1: this compound plays a crucial role in understanding the microbial degradation of β-myrcene, a monoterpene found in various plants. Research has shown that a Pseudomonas sp. strain, M1, can utilize β-myrcene as its sole carbon and energy source []. Specifically, this compound was identified as a key intermediate in this metabolic pathway. When the gene responsible for the conversion of this compound (myrB, encoding an alcohol dehydrogenase) was interrupted, the mutant strain accumulated this compound []. This finding provides valuable insights into the enzymatic steps involved in β-myrcene catabolism.

Q2: Can you describe the structural characteristics of this compound?

A2: this compound is an unsaturated alcohol with the molecular formula C8H16O [, ]. Although specific spectroscopic data isn't provided in the research excerpts, its structure suggests characteristic peaks in infrared spectroscopy (IR) corresponding to the hydroxyl group and alkene double bonds. Similarly, nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the various proton environments within the molecule.

Q3: What are the potential applications of this compound in the flavor and fragrance industry?

A3: this compound was identified as a key aroma compound contributing to the flavor profile of fresh Yesso scallop []. Its presence, along with other volatile compounds like decanal and nonanal, suggests its potential use as a flavoring agent in food products. Further research into its sensory properties and potential applications in flavoring is warranted.

Q4: Are there any documented methods for synthesizing this compound?

A4: Yes, researchers have successfully synthesized 3,7-Dimethyl-(E)-2,7-octadien-1-ol propionate, a derivative of this compound, starting from isoprene [, ]. While the specific details of the synthesis are beyond the scope of this Q&A, these studies highlight the possibility of producing this compound and its derivatives through chemical means.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.